
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as SA4503, is a synthetic compound that belongs to the piperidine class of compounds. It was first synthesized in the early 1990s and has since been the subject of various scientific research studies due to its potential therapeutic applications. SA4503 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. It has been shown to play a role in various physiological processes such as pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This compound has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is that it has been shown to have relatively low toxicity in animal studies. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using this compound is that its exact mechanism of action is not fully understood. This makes it difficult to predict its potential therapeutic applications and to develop targeted treatments.
Orientations Futures
There are various future directions for the study of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use as an anti-inflammatory agent for the treatment of arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to develop targeted treatments.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been the subject of various scientific research studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-13-19-14-7-6-10-16(19)17(20)18-12-11-15-8-4-3-5-9-15/h1,3-5,8-9,16H,6-7,10-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOHNKVRSLTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)
![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)
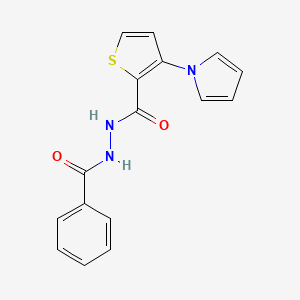
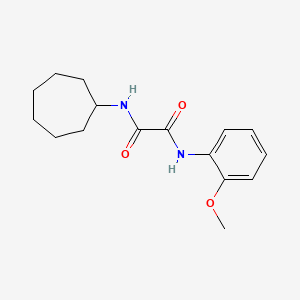
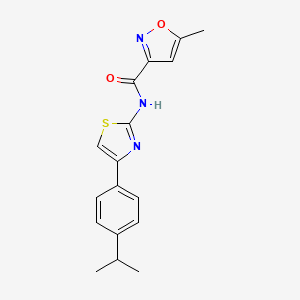

![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)

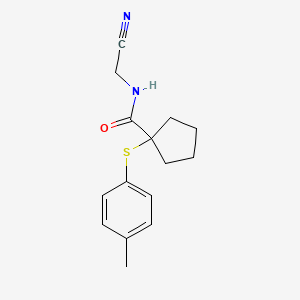

![7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432069.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2432070.png)
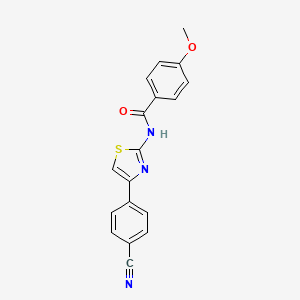
![N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/no-structure.png)